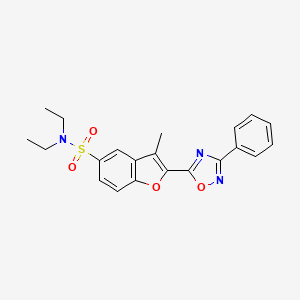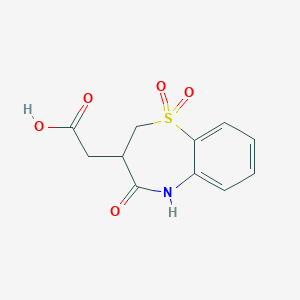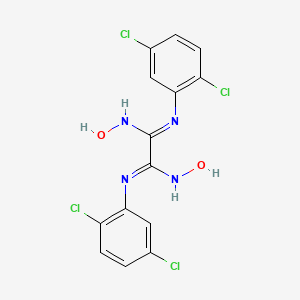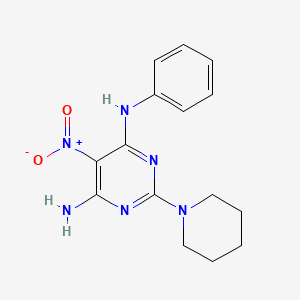![molecular formula C16H23N7O3S B11264533 4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B11264533.png)
4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperazine ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperazine intermediates, followed by their coupling with a pyridazine derivative. The final step involves the introduction of the morpholine ring. Common reagents used in these reactions include various sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the overall efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the imidazole ring yields N-oxides, while reduction of nitro groups results in amines. Substitution reactions can lead to the formation of various derivatives with modified sulfonyl groups .
Aplicaciones Científicas De Investigación
4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperazine and morpholine rings can interact with various receptors, modulating their signaling pathways. These interactions result in the compound’s biological effects, such as antimicrobial, anti-inflammatory, and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- **4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
- **1H-Imidazole, 4-methyl-
Uniqueness
Compared to similar compounds, 4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the imidazole, piperazine, and morpholine rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H23N7O3S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
4-[6-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C16H23N7O3S/c1-20-12-16(17-13-20)27(24,25)23-6-4-21(5-7-23)14-2-3-15(19-18-14)22-8-10-26-11-9-22/h2-3,12-13H,4-11H2,1H3 |
Clave InChI |
YNFHVSKWDKPNKD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11264456.png)
![3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B11264461.png)
![Ethyl 4-({[7-(3,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11264468.png)

![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11264481.png)


![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11264497.png)
![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11264505.png)
![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11264513.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11264525.png)
![6-(4-ethylphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11264540.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11264554.png)

